molecular formula C9H17Cl2N3 B1407354 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1379333-67-1

3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1407354
CAS No.: 1379333-67-1
M. Wt: 238.15 g/mol
InChI Key: PFYMPNSLLNZAMW-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the design and synthesis of novel therapeutic agents. The compound features a piperidine ring, a prevalent scaffold in drug discovery, which is present in more than twenty classes of pharmaceuticals . Piperidine derivatives are crucial synthetic blocks for the pharmaceutical industry due to their versatility and presence in various biologically active molecules . The imidazole moiety is another privileged structure in medicinal chemistry. Imidazole-based molecular hybrids and conjugates are extensively investigated for their antibacterial properties and as a strategy to overcome antibiotic resistance in pathogens . Research into structurally related compounds demonstrates that molecules combining imidazole and piperidine elements are explored for their potential to interact with central nervous system targets . For instance, studies on compounds with similar architectures have been conducted to investigate their affinity for targets like the histamine H3 receptor and sigma-1 receptor, indicating potential applications in neurology and pain management . Furthermore, the mechanism of action for related compounds can involve specific cellular interactions. Some hydrophilic, weakly basic amines incorporating similar structural features have been studied for their pharmacokinetic behaviors, such as lysosomal trapping in human cells, which is a critical consideration in drug design for understanding cellular uptake and potential side effects . This compound serves as a valuable building block for researchers developing new molecular entities for various biomedical applications.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYMPNSLLNZAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis typically encompasses three core stages:

  • Formation of the imidazole ring
  • Attachment of the sulfanyl group
  • Construction of the piperidine ring

Each step requires specific reaction conditions, reagents, and purification techniques to ensure high purity and yield.

Formation of the Imidazole Moiety

Methodology:

  • The imidazole ring is synthesized via cyclization of amido-nitriles, often catalyzed by nickel complexes.
  • Alternatively, cyclization can be achieved through the reaction of amino nitriles with aldehydes under acidic or basic conditions, followed by tautomerization and dehydration.

Reaction Conditions:

Parameter Details
Reagents Amido-nitriles, nickel catalysts, aldehydes
Solvent Dimethylformamide (DMF), ethanol, or acetic acid
Temperature 80–120°C
Time 4–12 hours

Notes:
The regioselectivity of the imidazole ring formation is crucial, often controlled by substituent positioning on the nitrile precursor.

Attachment of the Sulfanyl Group

Methodology:

  • The sulfanyl group is introduced via nucleophilic substitution, where a thiol reacts with an electrophilic site on the imidazole ring.
  • The thiol can be generated in situ or used as a stable reagent.

Reaction Conditions:

Parameter Details
Reagents Thiol (e.g., methylthiol), leaving groups on imidazole
Catalyst Base such as potassium carbonate or sodium hydride
Solvent Dimethyl sulfoxide (DMSO), acetonitrile
Temperature 25–80°C
Time 2–8 hours

Notes:
Control over the substitution position on the imidazole ring is essential to obtain the desired regioisomer.

Construction of the Piperidine Ring

Methodology:

  • The piperidine ring is typically synthesized via catalytic hydrogenation of pyridine derivatives.
  • Alternatively, cyclization of amino ketones under acidic or basic conditions can be employed.

Reaction Conditions:

Parameter Details
Reagents Pyridine derivatives, amino ketones
Catalyst Nickel, ruthenium, or cobalt nanocatalysts
Solvent Ethanol, methanol, or tetrahydrofuran (THF)
Temperature 25–70°C
Pressure 1–10 atm hydrogen

Notes:
Stereochemical control during hydrogenation is vital for obtaining the correct enantiomeric form.

Final Quaternization and Dihydrochloride Formation

  • The free base is reacted with hydrochloric acid in a controlled environment to form the dihydrochloride salt.
  • Typically, the base is dissolved in a suitable solvent (e.g., ethanol or water), and HCl gas or concentrated HCl solution is added.

Reaction Conditions:

Parameter Details
Reagents Hydrochloric acid (gas or concentrated solution)
Solvent Ethanol, water
Temperature 0–25°C
Time 1–4 hours

Purification:

  • The product is isolated via filtration, washing, and drying under vacuum.
  • Recrystallization from ethanol or acetonitrile enhances purity.

Data Table Summarizing Preparation Methods

Step Reagents Solvent Temperature Reaction Time Notes
Imidazole ring formation Amido-nitriles, Ni catalyst DMF/Acetic acid 80–120°C 4–12 hrs Cyclization, regioselectivity control
Sulfanyl attachment Thiol, base DMSO/Acetonitrile 25–80°C 2–8 hrs Nucleophilic substitution
Piperidine ring synthesis Pyridine derivative, catalyst Ethanol/Methanol 25–70°C 4–12 hrs Hydrogenation or cyclization
Salt formation HCl Ethanol/Water 0–25°C 1–4 hrs Quaternization, salt isolation

Research Findings and Notes

  • Reaction Optimization:
    Reaction parameters such as temperature, solvent polarity, and reagent equivalents significantly influence yield and stereoselectivity. For instance, the use of THF during the reduction step ensures high stereochemical purity.

  • Scale-up Considerations:
    Large-scale synthesis (over 1 kilogram) requires meticulous control of reaction conditions, especially during hydrogenation and salt formation steps, to prevent side reactions.

  • Purity and Enantiomeric Excess: Chiral synthesis strategies, such as asymmetric hydrogenation or chiral auxiliaries, are employed to obtain high enantiomeric purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity or receptor binding . The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular features, and available

Compound Name & CAS Molecular Formula Substituents/Structural Features Melting Point (°C) Key Distinguishing Characteristics References
3-(1-Methyl-1H-imidazol-2-yl)piperidine dihydrochloride (1379333-67-1) C₉H₁₇Cl₂N₃ Direct 3-position imidazole attachment; no linker N/A Compact structure with imidazole at C3
4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride (130516-99-3) C₁₁H₂₀Cl₂N₃ Ethyl linker between imidazole (C1) and piperidine (C4) N/A Extended chain; 2-methylimidazole
4-[(1-Methyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride (1361116-85-9) C₁₀H₁₈Cl₂N₃ Methylene linker at piperidine C4; 2-position methylimidazole N/A Shorter linker; steric effects near piperidine
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) C₁₃H₁₉Cl₂N₃O₂ Amino and dimethoxybenzyloxyimino groups at C3/C4 189–192 Increased lipophilicity from methoxy groups
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride (CBR02327) C₁₁H₂₀Cl₂N₃ Ethyl linker at piperidine C2; 2-methylimidazole N/A Altered regiochemistry (C2 vs. C3/C4)
Vapitadine Dihydrochloride (279253-83-7) C₁₇H₂₀Cl₂N₄O Spiro benzazepine-imidazo-piperidine system N/A Complex polycyclic structure
Key Observations:

Substituent Position and Linkers :

  • The target compound’s direct 3-position imidazole attachment contrasts with analogs featuring ethyl or methylene linkers (e.g., QY-0877, QW-5258) . These linkers may enhance conformational flexibility or alter binding kinetics in biological systems.
  • Regiochemical differences (e.g., C2 vs. C3/C4 substitution in CBR02327 vs. the target compound) could significantly impact receptor affinity or metabolic stability.

Complexity and Pharmacological Potential: Vapitadine dihydrochloride exemplifies a structurally complex analog with a spiro benzazepine-imidazo system , likely targeting entirely different biological pathways compared to simpler imidazole-piperidine derivatives.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s discontinued status may reflect synthetic challenges, whereas analogs like 13c and 13d demonstrate well-characterized synthesis protocols with reported yields and purity .
  • Spectroscopic Data : Analogs such as 13c–13g provide detailed ¹H-NMR and MS-ESI data , which are critical for structural validation. The absence of such data for the target compound limits direct comparative analysis.

Biological Activity

3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 1-methyl-1H-imidazole moiety. Its molecular formula is C10H15Cl2N4C_{10}H_{15}Cl_2N_4 with a molecular weight of approximately 238.16 g/mol. The imidazole component is known for its ability to interact with various biological macromolecules, influencing numerous biochemical pathways.

3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : The compound can bind to specific enzyme active sites, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which enhance the stability and specificity of the binding.
  • Cell Signaling Modulation : It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can change the phosphorylation status of key signaling proteins.

Biological Activities

The compound's biological activities can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated significant inhibition of bacterial growth against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness comparable to standard antibiotics .

Anticancer Properties

Preliminary studies suggest that 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride may exhibit anticancer activity. In particular, some piperidine derivatives have demonstrated cytotoxic effects in cancer cell lines, indicating potential therapeutic applications in oncology .

The mechanism of action involves multiple pathways:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes depending on the context, affecting metabolic pathways crucial for cell survival and proliferation.
  • Gene Expression Regulation : It interacts with transcription factors and other regulatory proteins, modulating the transcriptional activity of target genes.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against various pathogens; MIC values comparable to standard antibiotics
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InteractionModulates enzyme activity through binding interactions

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride:

  • Antimicrobial Evaluation : In a study focusing on imidazole derivatives, this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with effective concentrations leading to substantial inhibition of bacterial growth.
  • Cytotoxicity in Cancer Models : A recent investigation into piperidine derivatives found that compounds similar to 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride induced apoptosis in tumor cells more effectively than standard chemotherapeutics .
  • Mechanistic Insights : Research has elucidated that the interaction between the imidazole moiety and biological macromolecules plays a critical role in its mechanism of action, impacting various signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate ventilation to avoid inhalation exposure. Use fume hoods for weighing and handling .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; flush immediately with water if exposed .
  • Storage : Store in sealed containers in dry, ventilated areas away from incompatible substances (e.g., oxidizers) .
  • Emergency Procedures : For spills, use inert absorbents (e.g., sand) and avoid release into the environment .

Q. How should researchers assess the stability of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solvent Compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMSO, acetonitrile) using NMR or HPLC to monitor degradation .
  • pH Sensitivity : Evaluate stability across pH ranges (e.g., 2–12) via spectrophotometric or chromatographic methods .

Advanced Research Questions

Q. What computational strategies are effective for designing synthetic routes to 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use quantum chemical calculations (e.g., DFT) to identify feasible pathways, prioritizing imidazole-piperidine coupling reactions .
  • Reaction Optimization : Apply ICReDD’s hybrid computational-experimental approach to screen catalysts (e.g., Ir(III) complexes) and solvent systems, reducing trial-and-error experimentation .
  • Validation : Cross-validate predicted routes with small-scale reactions (mg-scale) and characterize intermediates via LC-MS .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in different solvent systems?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Solvent Parameter Analysis : Correlate reactivity with Kamlet-Taft parameters (polarity, H-bonding) to identify solvent-specific effects .
  • Computational Feedback : Use molecular dynamics simulations to model solvent interactions and predict reaction outcomes .

Q. What advanced analytical techniques are recommended for structural elucidation and impurity profiling?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C9_{9}H16_{16}Cl2_{2}N3_{3}) and detect trace impurities .
  • Multinuclear NMR : Assign stereochemistry via 1^{1}H-13^{13}C HSQC and NOESY for piperidine ring conformation .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemical configuration .

Q. How can researchers optimize ligand-receptor binding studies involving this compound’s imidazole-piperidine scaffold?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs) .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., methyl groups on imidazole) and assay binding affinity via SPR or fluorescence polarization .
  • MD Simulations : Simulate binding dynamics over nanosecond timescales to identify stable conformations .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

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